1-(Benzyloxy)-3-bromo-2-fluorobenzene
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s possible that the compound could interact with its targets through a variety of mechanisms, such as competitive inhibition or allosteric modulation . The bromo and fluoro groups on the benzene ring could potentially participate in halogen bonding with target proteins, influencing their activity .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in cell signaling and metabolism
Pharmacokinetics
Similar compounds have been found to have varied pharmacokinetic profiles, influenced by factors such as molecular size, polarity, and the presence of functional groups .
Result of Action
Similar compounds have been found to exert various effects, such as modulating enzyme activity, altering cell signaling pathways, and influencing cellular metabolism
Action Environment
The action, efficacy, and stability of 1-(Benzyloxy)-3-bromo-2-fluorobenzene could potentially be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other chemicals
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-2-fluoro-3-phenylmethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUOHPCGEVRJCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271647 | |
Record name | 1-Bromo-2-fluoro-3-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
295376-29-3 | |
Record name | 1-Bromo-2-fluoro-3-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=295376-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-fluoro-3-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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